5-(Aziridin-1-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its role as a prodrug and its potential applications in cancer therapy. This compound is derived from the parent compound 5-(aziridin-1-yl)-2,4-dinitrobenzamide, commonly known as CB1954. The compound features an aziridine ring, which is known for its reactivity and ability to form covalent bonds with biological macromolecules, making it a candidate for developing targeted therapies.
The synthesis and properties of 5-(aziridin-1-yl)-2-nitrobenzamide have been documented in various studies, highlighting its potential as a DNA crosslinking agent and its activation through specific enzymatic pathways. Research articles and patents have explored its chemical behavior, synthesis methods, and biological activities .
5-(Aziridin-1-yl)-2-nitrobenzamide can be classified as a nitroaromatic compound due to the presence of a nitro group attached to the benzamide structure. It also falls under the category of aziridine derivatives, which are known for their biological activity and utility in drug design.
The synthesis of 5-(aziridin-1-yl)-2-nitrobenzamide typically involves several steps that may include the formation of the aziridine ring followed by the introduction of the nitro group onto the benzamide moiety.
Technical Details:
The molecular structure of 5-(aziridin-1-yl)-2-nitrobenzamide consists of:
The molecular formula is C₉H₈N₄O₃, with a molar mass of approximately 224.18 g/mol. The compound exhibits characteristic peaks in spectroscopic analyses, which can be used for structural confirmation.
5-(Aziridin-1-yl)-2-nitrobenzamide undergoes various chemical reactions that are crucial for its biological activity:
Technical Details:
The mechanism by which 5-(aziridin-1-yl)-2-nitrobenzamide exerts its effects involves:
Studies indicate that both the nitroso and hydroxylamine forms of the compound are effective at inducing cytotoxicity and DNA interstrand crosslinking when tested in vitro .
Relevant data from studies indicate that the compound's stability and reactivity are influenced by environmental factors such as pH and temperature .
5-(Aziridin-1-yl)-2-nitrobenzamide has several scientific uses:
The developmental trajectory of 5-(aziridin-1-yl)-2-nitrobenzamide derivatives originated with the seminal discovery of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) in 1969. Researchers identified CB1954 as a potent inhibitor of Walker 256 carcinoma in rats, exhibiting remarkable tumor-specific cytotoxicity unmatched in contemporaneous chemotherapeutics [3] [6]. This selective activity sparked intensive investigation into its mechanism, revealing that CB1954 itself lacked direct DNA alkylating capacity but functioned as a prodrug requiring enzymatic transformation.
The critical metabolic breakthrough came in 1988 when Knox et al. isolated and characterized the active metabolite 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide from Walker carcinoma cells. This metabolite demonstrated profound cytotoxicity and DNA interstrand crosslinking capability, establishing the fundamental prodrug-activation paradigm [4]. Subsequent chemical studies further elucidated the redox dynamics between this hydroxylamine derivative and its oxidative counterpart, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, confirming both compounds could interconvert in biological systems but with the hydroxylamine form being the ultimate cytotoxic species [1].
This metabolic pathway revealed intrinsic limitations in human cancer therapy: Human NAD(P)H dehydrogenase (quinone) (DT-diaphorase), unlike its rat homolog, exhibited markedly lower catalytic efficiency (~6.4-fold reduction in kcat) in reducing CB1954 to the hydroxylamine metabolite [6]. This interspecies differential catalyzed a strategic shift toward prodrug optimization and exogenous enzyme delivery systems. The hydroxylamine/nitroso derivatives became central platforms for antibody-directed enzyme prodrug therapy (ADEPT), circumventing inherent human enzymatic deficiencies through targeted bacterial enzyme delivery.
Table 1: Evolution of Key 5-(Aziridin-1-yl)-2-nitrobenzamide Derivatives
| Compound | Chemical Designation | Biological Significance |
|---|---|---|
| CB1954 | 5-(Aziridin-1-yl)-2,4-dinitrobenzamide | Parent prodrug; activated selectively in rat tumors via DT-diaphorase |
| Hydroxylamine Metabolite (CB1954 derivative) | 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide | Primary cytotoxic metabolite; forms DNA interstrand crosslinks upon acetylation |
| Nitroso Derivative (CB1954 derivative) | 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide | Redox intermediate; reversible precursor to hydroxylamine metabolite; lower direct activity |
Initial cytotoxicity studies of CB1954 in Walker carcinoma cells revealed an unusual time-dependent formation of DNA interstrand crosslinks, contrasting with its classification as a monofunctional alkylating agent [4]. This paradox was resolved through meticulous metabolite analysis:
The requirement for dual bioactivation – enzymatic nitro reduction followed by chemical acetylation – explained the exceptional selectivity for tumors expressing high DT-diaphorase activity (e.g., Walker carcinoma). Cells lacking sufficient reductase or intracellular thioester cofactors remained resistant. Crucially, isolated DNA exposure to either the hydroxylamine or nitroso metabolites failed to induce crosslinks, underscoring the absolute dependence on the cellular metabolic milieu for activation [1] [4].
Table 2: Key Steps in the Bioactivation and DNA Crosslinking Mechanism
| Step | Process | Key Agent/Requirement | Outcome |
|---|---|---|---|
| 1 | Nitro Reduction (Enzymatic) | DT-diaphorase + NAD(P)H | CB1954 → 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (Hydroxylamine) |
| 2a | Oxidation (Spontaneous) | Molecular Oxygen | Hydroxylamine → 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide (Nitroso) |
| 2b | Reduction (Non-enzymatic) | Ascorbate/NAD(P)H/Thiols | Nitroso → Hydroxylamine (Recycling) |
| 3 | Acetylation (Non-enzymatic) | Acetyl Coenzyme A (or other acyl CoA thioesters) | Hydroxylamine → Electrophilic Diacetoxy Ester |
| 4 | DNA Alkylation | Guanine N2 residues on opposing strands | DNA Interstrand Crosslink Formation → Cell Death |
The discovery of human DT-diaphorase's inefficiency in activating CB1954 necessitated innovative therapeutic strategies. Antibody-Directed Enzyme Prodrug Therapy (ADEPT) emerged as a compelling solution, leveraging the hydroxylamine/nitrosobenzamide platform's potential through exogenous enzymatic activation [6]. The core ADEPT concept involves:
The Escherichia coli nitroreductase NfsB became the predominant enzyme partner for CB1954-based ADEPT. NfsB catalyzes the reduction of both nitro groups of CB1954, but crucially, its 4-nitro reduction rate is significantly higher than human DT-diaphorase, leading to efficient local generation of the cytotoxic hydroxylamine metabolite [6] [9]. Early clinical trials (e.g., NCT00847058) demonstrated proof-of-concept using adenoviral vectors or antibody-enzyme conjugates delivering NfsB, validating tumor-localized activation of CB1954 in humans [9].
However, limitations surfaced. The low catalytic efficiency (high Km ~ 160-300 μM) of NfsB for CB1954 necessitated high, potentially toxic systemic prodrug doses to achieve therapeutic intratumoral concentrations [9]. This spurred exploration of:
The hydroxylamine/nitrosobenzamide core thus transitioned from a system limited by endogenous human enzyme variability to a versatile platform for engineered GDEPT (Gene-Directed Enzyme Prodrug Therapy) and ADEPT. Its DNA crosslinking mechanism ensures potent cytotoxicity against both proliferating and quiescent tumor cells, while the inherent diffusibility of activated metabolites promotes a robust bystander effect, overcoming limitations in vector delivery efficiency [6] [9].
Table 3: Key Enzymes for Activating 5-(Aziridin-1-yl)-2-nitrobenzamide Prodrugs in ADEPT/GDEPT
| Enzyme | Source | Catalytic Efficiency for CB1954 (kcat/Km, M-1s-1) | Advantages/Limitations |
|---|---|---|---|
| Walker Rat DT-diaphorase (NQO1) | Rattus norvegicus (Walker cells) | ~1.8 × 104 (4-NO2 reduction) | High in sensitive rat tumors; low activity in human tumors limits direct use |
| Human DT-diaphorase (NQO1) | Homo sapiens | ~0.28 × 104 (4-NO2 reduction) | Insufficient for prodrug monotherapy; variable tumor expression |
| Escherichia coli NfsB | Bacterium | ~1.3 × 103 (4-NO2) | First ADEPT enzyme; clinically tested; high Km requires high prodrug doses |
| Escherichia coli NfsA | Bacterium | ~4.1 × 104 (4-NO2) | ~32-fold higher kcat/Km than NfsB; promising for improved ADEPT |
| Bacillus amyloliquefaciens YwrO | Bacterium | ~2.5 × 104 (4-NO2) | High activity and stability; engineered variants show further improvement |
| Escherichia coli NemA | Bacterium | Moderate activity | Broad substrate range; potential for activating next-gen prodrugs |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: